molecular formula C10H9ClF2O B027502 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one CAS No. 110690-93-2

4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one

Cat. No.: B027502
CAS No.: 110690-93-2
M. Wt: 218.63 g/mol
InChI Key: KHCFOACJRBWOAT-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClF2O and its molecular weight is 218.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

110690-93-2

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

KHCFOACJRBWOAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(CCCl)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)F)F

Synonyms

1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1,4-dioxane (50 mL) solution of bromine (8.76 g, 54.8 mmol) was added to a 1,4-dioxane (50 mL) solution of 4-chloro-4′-fluorobutyrophenone (10.0 g, 49.8 mmol) at room temperature over 15 minutes, and the mixture was stirred at the same temperature for 10 minutes. Water was added to the reaction mixture, and the mixture was subjected to extraction twice with hexane. The organic layer thus obtained was washed with water, a saturated aqueous solution of sodium hydrogen carbonate, an aqueous solution of 1.5 M sodium sulfite, and brine, and then was dried over anhydrous sodium sulfate. A portion (13.0 g) of a crude product (14.3 g) obtained by distilling off the solvent under reduced pressure was dissolved in N,N-dimethylformamide (90 mL), and 18-crown-6 (18.4 g, 69.8 mmol) and potassium fluoride (4.05 g, 69.8 mmol) were added to the mixture at room temperature. The mixture was stirred at the same temperature for 2 and a half hours, and then 18-crown-6 (6.15 g, 23.3 mmol) and potassium fluoride (1.35 g, 23.3 mmol) were added to the mixture, and the mixture was further stirred at the same temperature for one hour. Water was added to the reaction mixture, and the mixture was subjected to extraction twice with hexane. The organic layer thus obtained was washed with water and brine, and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→95:5, v/v) to give the title compound (5.47 g, yield: 55%).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55%

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